

Illuminating Cellular Redox: Fluorescent Probes for Imaging Intracellular NADPH

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) is a crucial cofactor in a myriad of cellular processes, including anabolic biosynthesis, antioxidant defense, and redox signaling. The ability to visualize and quantify intracellular NADPH levels in real-time is paramount for understanding cellular metabolism and its dysregulation in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. This document provides a detailed overview of currently available fluorescent probes for imaging intracellular NADPH, complete with their quantitative properties and comprehensive protocols for their application in live-cell imaging.

Fluorescent Probes for Intracellular NADPH Imaging

A variety of fluorescent probes have been developed to monitor intracellular NADPH levels, broadly categorized into genetically encoded sensors and small-molecule probes. Each class offers distinct advantages and is suited for different experimental needs.

Genetically Encoded NADPH Biosensors: These probes are proteins engineered to change their fluorescent properties upon binding to NADPH. The iNap series of sensors are prominent examples, offering ratiometric and pH-resistant measurements.[1][2][3][4] They can be targeted



to specific subcellular compartments, providing insights into the spatial dynamics of NADPH metabolism.[2][3]

Small-Molecule NADPH Probes: These are synthetic molecules that exhibit fluorescence upon reaction with or binding to NAD(P)H.[5][6] They offer the advantage of straightforward cell loading without the need for genetic manipulation. However, some small-molecule probes may react with both NADH and NADPH, requiring careful experimental design to distinguish between the two.[5][6]

Quantitative Data of Selected Fluorescent Probes for NADPH

For a comparative analysis, the key photophysical and sensing properties of representative genetically encoded and small-molecule fluorescent probes for NADPH are summarized in the table below.



Probe Name	Туре	Excitatio n (nm)	Emission (nm)	Dynamic Range	Dissociati on Constant (Kd)	Key Features
iNap1	Genetically Encoded	~420 and ~500	~515	~900% ratiometric change	~3.1 μM (cytosol)	Ratiometric , pH- resistant, suitable for cytosolic NADPH imaging.[2] [3][7]
iNap3	Genetically Encoded	~420 and ~500	~515	Similar to iNap1	~37 µM (mitochond ria)	Ratiometric , pH- resistant, optimized for higher NADPH concentrati ons in mitochondr ia.[3]
TCF-MQ	Small Molecule	582	610	Significant fluorescenc e enhancem ent	Not reported	High sensitivity (LOD: 6 nM), good selectivity.
CyQ-1	Small Molecule	500	583	Highly linear response	Not reported	Rapid response, low detection limit (13.2 nM).[6]







JZL1707

Small
Molecule

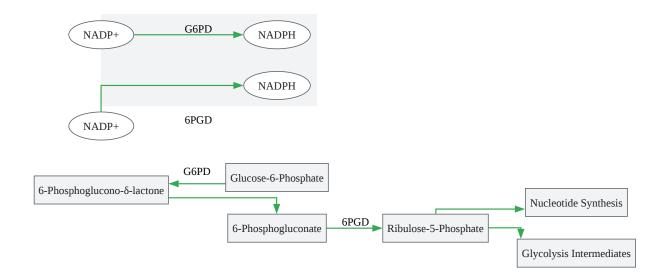
Strong
Strong
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Strong
TRITC/Cy3
filter sets.
[8]

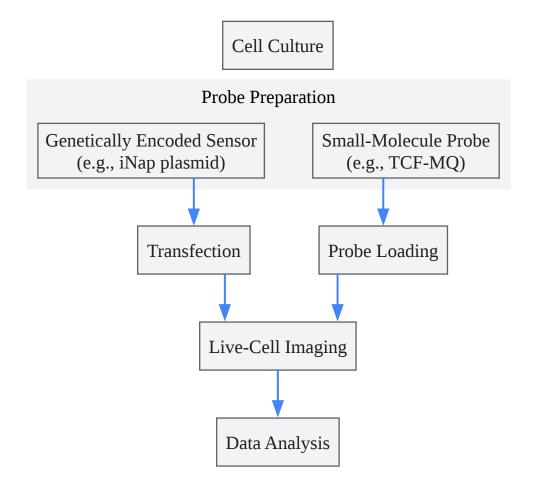
Signaling Pathways and Experimental Workflow NADPH Metabolism and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major source of cellular NADPH.[9][10][11] Visualizing NADPH levels with fluorescent probes allows for the real-time monitoring of PPP activity and its response to various stimuli.









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